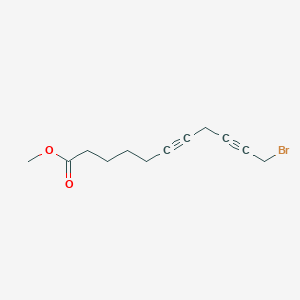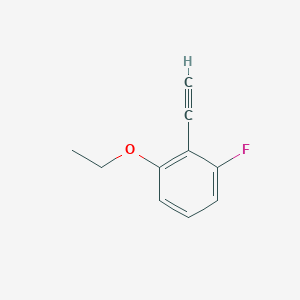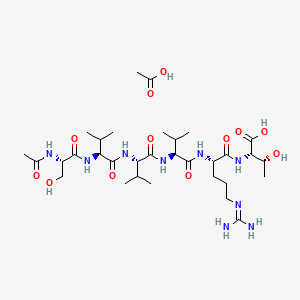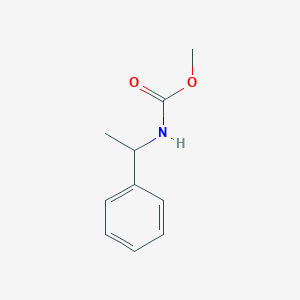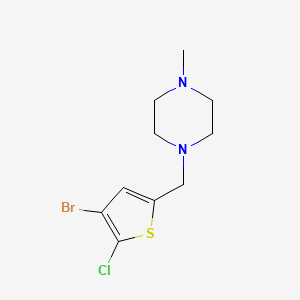
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a thiophene ring substituted with bromine and chlorine atoms, and a piperazine ring substituted with a methyl group
Vorbereitungsmethoden
The synthesis of 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-5-chlorothiophene and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Synthetic Route: The 4-bromo-5-chlorothiophene is first activated using a base such as sodium hydride or potassium carbonate. The activated thiophene is then reacted with 4-methylpiperazine to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to remove the halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biological studies to investigate the function of various enzymes and receptors.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at various receptors in the central nervous system. The molecular targets and pathways involved include neurotransmitter receptors such as serotonin and dopamine receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling.
Vergleich Mit ähnlichen Verbindungen
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-methylpiperazine can be compared with other similar compounds such as:
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)piperazine: This compound lacks the methyl group on the piperazine ring, which may affect its binding affinity and selectivity for certain receptors.
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-ethylpiperazine: The presence of an ethyl group instead of a methyl group may alter the compound’s pharmacokinetic properties.
1-((4-Bromo-5-chlorothiophen-2-yl)methyl)-4-phenylpiperazine: The phenyl group may enhance the compound’s lipophilicity and ability to cross the blood-brain barrier.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H14BrClN2S |
|---|---|
Molekulargewicht |
309.65 g/mol |
IUPAC-Name |
1-[(4-bromo-5-chlorothiophen-2-yl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C10H14BrClN2S/c1-13-2-4-14(5-3-13)7-8-6-9(11)10(12)15-8/h6H,2-5,7H2,1H3 |
InChI-Schlüssel |
BTXUTDDHRPLMOU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC2=CC(=C(S2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


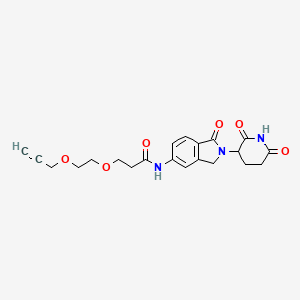
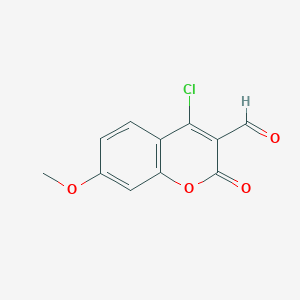
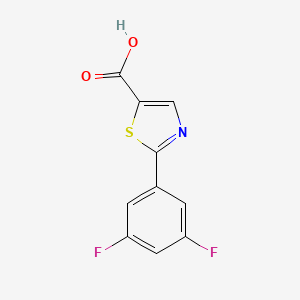
![2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene](/img/structure/B14769493.png)


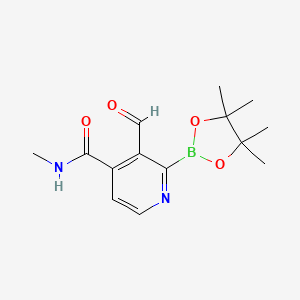
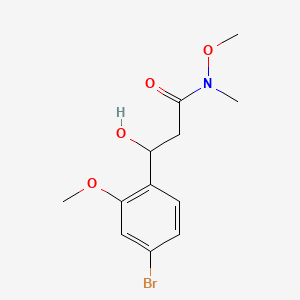
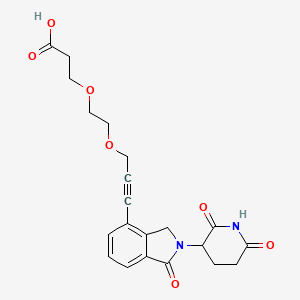
![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
